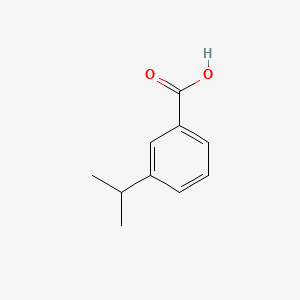

3-Isopropylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59899. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYVSJDCQZVKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205054 | |

| Record name | Benzoic acid, 3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-47-8 | |

| Record name | Benzoic acid, 3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5651-47-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylbenzoic acid, a substituted aromatic carboxylic acid, is a significant molecule in the landscape of organic synthesis and medicinal chemistry.[1] Its unique structural arrangement, featuring an isopropyl group at the meta-position of the benzene ring relative to the carboxylic acid, imparts specific physicochemical properties that make it a valuable intermediate.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical and physical properties to its synthesis, analytical characterization, and potential applications in drug discovery and development. The insights herein are curated to support researchers and scientists in leveraging this compound for the synthesis of novel bioactive molecules.

Part 1: Physicochemical and Spectroscopic Characterization

Chemical Identity and Structure

This compound is an organic compound with the chemical formula C₁₀H₁₂O₂.[2] Its structure consists of a benzoic acid core with an isopropyl substituent at the 3-position of the phenyl ring.[1]

-

IUPAC Name: 3-(prop-2-yl)benzoic acid[2]

-

Synonyms: 3-Carboxycumene[2]

-

CAS Number: 5651-47-8[2]

-

Molecular Weight: 164.20 g/mol [2]

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Physical State | Crystalline solid | [1] |

| Appearance | Colorless to light yellow crystal or crystalline powder | [3] |

| Melting Point | 52-55 °C | [3] |

| Boiling Point | ~300 °C (estimated) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and chloroform | [3] |

| pKa | Not explicitly determined, but expected to be similar to benzoic acid (4.2) | |

| Density | ~1.1-1.2 g/cm³ (estimated) | [1] |

Spectroscopic Profile

The spectroscopic data provides a fingerprint for the identification and characterization of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, isopropyl, and carboxylic acid protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(CH₃)₂ | ~1.2-1.3 | Doublet | 6H |

| -CH(CH₃)₂ | ~2.9-3.0 | Septet | 1H |

| Aromatic-H | ~7.3-8.0 | Multiplet | 4H |

| -COOH | ~12-13 | Broad Singlet | 1H |

The ¹³C NMR spectrum will show characteristic signals for the aromatic, isopropyl, and carboxyl carbons.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C=O (Carboxylic acid) | 1680-1710 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=C (Aromatic) | 1450-1600 | Medium |

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 164. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the isopropyl group.

Part 2: Synthesis and Purification

Synthetic Routes

Two primary synthetic routes are viable for the preparation of this compound:

-

Oxidation of 3-Isopropyltoluene: This is a common method for the synthesis of benzoic acid derivatives. A strong oxidizing agent like potassium permanganate (KMnO₄) can be used to oxidize the methyl group of 3-isopropyltoluene to a carboxylic acid.

-

Grignard Reaction of 3-Bromocumene: This involves the formation of a Grignard reagent from 3-bromocumene (3-isopropylbromobenzene) followed by carboxylation with carbon dioxide (dry ice).

Detailed Experimental Protocol (Proposed via Grignard Reaction)

This protocol is based on established procedures for Grignard reactions to synthesize benzoic acids.[4]

Materials:

-

3-Bromocumene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

6M Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 3-bromocumene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 3-bromocumene solution to the magnesium turnings to initiate the reaction. The reaction is initiated when the solution becomes cloudy and starts to reflux.

-

Once the reaction has started, add the remaining 3-bromocumene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, crush a sufficient amount of dry ice.

-

Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

-

Allow the mixture to warm to room temperature, during which the excess dry ice will sublime.

-

-

Work-up and Purification:

-

Slowly add 6M hydrochloric acid to the reaction mixture until the solution is acidic and all solids have dissolved.[4]

-

Transfer the mixture to a separatory funnel. The organic layer (diethyl ether) will contain the this compound.

-

Separate the layers and extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

References

A Technical Guide to 3-Isopropylbenzoic Acid: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Isopropylbenzoic acid (C₁₀H₁₂O₂) is an aromatic carboxylic acid featuring an isopropyl group at the meta-position of the benzene ring.[1] This substitution pattern imparts specific physicochemical properties that distinguish it from its ortho- and para-isomers, making it a valuable intermediate in various fields of organic synthesis.[1] Its molecular structure allows for diverse chemical modifications, positioning it as a key building block for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] This guide provides a comprehensive overview of its chemical identity, spectroscopic profile, synthesis protocols, key chemical reactions, and applications, with a focus on its relevance in research and drug development.

Chemical Identity and Physicochemical Properties

Molecular Structure and Core Data

This compound is structurally defined by a benzoic acid core with an isopropyl substituent at the C3 position.[1] This arrangement influences its electronic properties and steric profile, which in turn dictates its reactivity and physical characteristics.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 164.20 g/mol | [1][3][4] |

| CAS Number | 5651-47-8 | [1][4][5] |

| Appearance | Colorless to light yellow crystalline solid/powder | [2] |

| Melting Point | ~52-55°C | [2] |

| Boiling Point | ~300°C (estimated) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [2] |

| Synonyms | 3-(Prop-2-yl)benzoic acid, 3-Carboxycumene | [4][5] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. The expected spectral data are derived from its functional groups and overall molecular structure.

| Spectroscopy | Expected Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ 1.2-1.3 ppm (doublet, 6H)δ 2.9-3.0 ppm (multiplet, 1H)δ 7.3-8.0 ppm (complex aromatic signals, 4H)δ 12-13 ppm (broad singlet, 1H) | Protons of the two equivalent methyl groups of the isopropyl moiety.Methine proton of the isopropyl group.Protons on the disubstituted benzene ring.Acidic proton of the carboxylic acid group.[1] |

| Infrared (IR) | 2500-3300 cm⁻¹ (broad)1680-1700 cm⁻¹ (strong)1585-1600 cm⁻¹ & 1400-1450 cm⁻¹ | O-H stretching vibration of the carboxylic acid dimer.C=O stretching of the carbonyl group.C=C stretching vibrations within the aromatic ring.[1] |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound presents a challenge in regioselectivity, as many electrophilic aromatic substitution reactions favor ortho/para products.[1] Therefore, strategies often involve starting with meta-substituted precursors or employing specific reaction conditions to achieve the desired isomer.

Pathway 1: Oxidation of m-Isopropylbenzene A direct and logical approach involves the oxidation of the benzylic position of m-isopropylbenzene (3-isopropylcumene). This method is analogous to the industrial synthesis of benzoic acid from toluene and leverages the reactivity of the isopropyl group under specific oxidative conditions.[1]

Pathway 2: Friedel-Crafts Acylation Approach A common laboratory-scale synthesis involves the reaction between anisole and acrylic acid in the presence of a strong acid catalyst.[2] This pathway proceeds through an electrophilic addition and subsequent intramolecular cyclization, followed by rearomatization.

Diagram 2: Synthetic Workflow via Anisole and Acrylic Acid

Caption: Generalized workflow for the synthesis of this compound.

Protocol 4.1: Synthesis from Anisole and Acrylic Acid[2]

This protocol outlines a laboratory procedure for synthesizing this compound.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve anisole in a suitable acidic solvent (e.g., sulfuric acid) under an inert atmosphere.

-

Reaction: Cool the solution to 0-5°C using an ice bath. This low temperature is crucial to control the reaction's exothermicity and minimize side-product formation.

-

Addition: Add acrylic acid dropwise from the dropping funnel to the cooled solution while maintaining vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 5°C.

-

Quenching & Neutralization: Once the reaction is complete (monitored by TLC), slowly pour the reaction mixture over crushed ice. Carefully neutralize the acidic solution with a suitable alkaline solution (e.g., NaOH or NaHCO₃) until the pH is neutral.

-

Isolation & Purification: The product can then be isolated and purified. Depending on its form (precipitate or oil), this may involve extraction with an organic solvent, followed by drying and solvent evaporation. Final purification is typically achieved by crystallization from an appropriate solvent system.

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

-

Carboxylic Acid Group: This group readily undergoes reactions typical of carboxylic acids, including deprotonation to form carboxylate salts with bases, esterification with alcohols in the presence of an acid catalyst, and conversion to amides via reaction with amines.[1]

-

Aromatic Ring: The isopropyl group is a weak electron-donating group, which can influence the regioselectivity of further electrophilic aromatic substitution reactions. The meta-positioning of the two substituents directs incoming electrophiles to the remaining available positions on the ring.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile chemical intermediate. Its structure is a scaffold that can be elaborated into more complex molecules with potential biological activity.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The molecule serves as a starting point for the synthesis of novel drug candidates. The carboxylic acid handle allows for the straightforward formation of ester or amide linkages, which are common functionalities in many therapeutic agents.[2]

-

Agrochemical Synthesis: It is a precursor for creating new pesticides and herbicides, where the specific substitution pattern can contribute to the target molecule's efficacy and selectivity.[2]

-

Antibacterial Potential: this compound itself has been noted to possess antibacterial activity, potentially by disrupting bacterial cell membranes.[3] This intrinsic activity, combined with its utility as a scaffold, makes it an interesting subject for medicinal chemistry programs aimed at developing new anti-infective agents.

Diagram 3: Role as a Versatile Synthetic Building Block

Caption: Applications of this compound as a chemical precursor.

Safety and Handling

This compound is classified as an irritant and is corrosive.[2] Adherence to standard laboratory safety protocols is mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]

-

Exposure Response:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[7]

Conclusion

This compound is a chemical compound with a well-defined molecular formula (C₁₀H₁₂O₂) and molecular weight (~164.2 g/mol ).[1] Beyond these fundamental properties, its true value for scientific and industrial communities lies in its utility as a versatile synthetic intermediate. The specific meta-substitution of its functional groups provides a unique chemical profile that, while challenging to synthesize regioselectively, offers a valuable platform for constructing complex molecules for applications in drug discovery, agrochemicals, and materials science. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. This compound (5651-47-8) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 5651-47-8 | FAA65147 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. CAS 5651-47-8 | P911-A-88 | MDL MFCD09038906 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Isopropylbenzoic Acid in Organic Solvents

Introduction

3-Isopropylbenzoic acid (C₁₀H₁₂O₂) is an aromatic carboxylic acid featuring a benzoic acid core with an isopropyl group at the meta- (position 3) position.[1] This substitution pattern imparts specific physicochemical properties that distinguish it from its ortho- and para- isomers, influencing its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[2] A critical parameter governing its application in these fields—from reaction kinetics and purification by crystallization to formulation—is its solubility in organic solvents.

This guide provides a comprehensive technical overview of the principles, predictive frameworks, and experimental methodologies for determining the solubility of this compound. As explicit quantitative data for this specific isomer is not widely published, we will leverage data from its structural analog, 4-isopropylbenzoic acid, and the parent compound, benzoic acid, to establish a robust predictive foundation. We will then detail authoritative protocols for empirical determination, empowering researchers to generate precise, application-specific solubility data.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential to any discussion of its solubility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |

| Molecular Weight | ~164.20 g/mol | [1][3] |

| Physical State | Crystalline solid at room temperature | [1] |

| Melting Point | ~52-55 °C | [2] |

| Structure | Isopropyl group at the meta-position of a benzoic acid core | [1] |

| General Solubility | Limited water solubility; soluble in organic solvents like ethanol, ether, and chloroform | [1][2] |

The presence of both a polar, protic carboxylic acid group (-COOH) capable of hydrogen bonding and a nonpolar, lipophilic isopropyl group gives the molecule a dualistic nature, making its interaction with solvents highly dependent on the solvent's own properties.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a qualitative starting point for predicting solubility.[4] This rule suggests that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, this involves a balance between its polar and nonpolar characteristics.

-

Polar Protic and Aprotic Solvents: Solvents like alcohols (e.g., ethanol, methanol) can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid group. Polar aprotic solvents like acetone or ethyl acetate can act as hydrogen bond acceptors. High solubility is generally expected in these solvents. For instance, benzoic acid itself exhibits high solubility in ethanol and ethyl acetate.[4]

-

Nonpolar Solvents: Solvents such as toluene or hexane lack strong hydrogen bonding capabilities. The dissolution in these solvents is driven primarily by van der Waals interactions with the benzene ring and the isopropyl group. The bulky, nonpolar isopropyl group enhances lipophilicity compared to benzoic acid, suggesting a greater affinity for nonpolar solvents.

-

Isomeric Effects: The position of the isopropyl group is critical. The meta-position in this compound results in a less symmetrical molecule than its para-isomer, 4-isopropylbenzoic acid. This difference in symmetry can affect the crystal lattice energy of the solid. A lower crystal lattice energy (often correlated with a lower melting point) can lead to increased solubility, as less energy is required to break the solid-state interactions.

While specific data for the 3-isomer is scarce, data for 4-isopropylbenzoic acid (cuminic acid) provides a useful comparison. It is reported to be highly soluble in DMSO (100 mg/mL), soluble in alcohol, and has very low aqueous solubility (0.151 mg/mL at 25°C).[5][6][7] This aligns with the expected behavior of a substituted benzoic acid.

Quantitative Solubility Data (Comparative)

To provide a quantitative context, the following table summarizes known solubility data for the parent compound, benzoic acid, and the related isomer, 4-isopropylbenzoic acid. This data serves as a benchmark for estimating the behavior of this compound.

Table 2: Experimental Solubility of Benzoic Acid and 4-Isopropylbenzoic Acid in Select Solvents

| Compound | Solvent | Temperature (°C) | Solubility | Source |

| Benzoic Acid | Ethanol | 25 | High | [4] |

| Benzoic Acid | Ethyl Acetate | 25 | High | [4][8] |

| Benzoic Acid | Toluene | 25 | Moderate | [4] |

| Benzoic Acid | Water | 25 | 3.4 g/L | [4] |

| 4-Isopropylbenzoic Acid | DMSO | - | 100 mg/mL | [5] |

| 4-Isopropylbenzoic Acid | Ethanol | - | Soluble | [9] |

| 4-Isopropylbenzoic Acid | Water | 25 | 0.151 mg/mL | [6][7] |

Note: "Soluble" is a qualitative descriptor from the source; quantitative determination would follow the protocols outlined below.

Authoritative Experimental Protocols for Solubility Determination

Generating reliable solubility data requires robust, validated experimental methods. The two most authoritative approaches are the Equilibrium Shake-Flask Method and the Polythermal Method.

4.1. Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This isothermal method is considered the gold standard for determining thermodynamic equilibrium solubility.[10] It measures the saturated concentration of a solute in a solvent at a constant temperature.

Logical Workflow for Equilibrium Solubility Determination

References

- 1. This compound (5651-47-8) for sale [vulcanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-イソプロピル安息香酸 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. 536-66-3 | CAS DataBase [m.chemicalbook.com]

- 10. 4-Isopropylbenzoic acid(536-66-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-Isopropylbenzoic Acid

This guide provides an in-depth analysis of the spectral data for 3-isopropylbenzoic acid (C₁₀H₁₂O₂), a key aromatic carboxylic acid derivative.[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in fundamental spectroscopic principles and field-proven methodologies. Our focus is on elucidating the causal links between molecular structure and spectral output, thereby providing a self-validating framework for structural confirmation.

The Imperative of Spectroscopic Validation

In fields from medicinal chemistry to materials science, the unambiguous confirmation of a molecule's structure is the bedrock of reliable research. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to map the atomic framework and identify functional groups. For a molecule like this compound, a substituted aromatic compound, an integrated spectroscopic approach is essential. Each technique—NMR, IR, and MS—offers a unique and complementary piece of the structural puzzle. NMR details the carbon-hydrogen framework and atomic connectivity, IR confirms the presence of key functional groups, and MS reveals the molecular weight and fragmentation patterns, further corroborating the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[2] By analyzing the chemical shifts, integration, and spin-spin coupling, one can deduce the precise arrangement of atoms.[3][4]

Standard Protocol for NMR Analysis

A robust NMR analysis begins with meticulous sample preparation to ensure data integrity.[5] The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a solid organic compound like this compound.

-

Sample Preparation : Weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection : Dissolve the sample in ~0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6][7]

-

Standard Addition : Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and serves as a reference point for chemical shifts.[8]

-

Data Acquisition : Place the NMR tube into the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.[8] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[9]

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency-domain spectrum.[10] Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Interpretation for this compound

The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound, we expect to see distinct signals for the carboxylic acid proton, the aromatic protons, and the isopropyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~11-13 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet due to hydrogen bonding and exchange. The spectrum of benzoic acid shows this proton at ~11.67 ppm.[8] |

| ~8.0 | Singlet / Doublet | 1H | Ar-H (C2) | This proton is ortho to the electron-withdrawing carboxyl group, leading to a significant downfield shift. It is expected to show minimal coupling. |

| ~7.8 | Doublet | 1H | Ar-H (C6) | This proton is ortho to the carboxyl group and meta to the isopropyl group. It will be deshielded and split by the C5 proton. |

| ~7.4 | Triplet | 1H | Ar-H (C5) | This proton is meta to both substituents and will be split into a triplet by its two neighbors (C4 and C6). In benzoic acid, the meta protons appear around 7.45 ppm.[6] |

| ~7.3 | Doublet | 1H | Ar-H (C4) | This proton is ortho to the isopropyl group and will be the most upfield of the aromatic signals. It will be split by the C5 proton. |

| ~3.1 | Septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet (n+1 rule, where n=6). |

| ~1.3 | Doublet | 6H | -CH(CH₃)₂ | The six methyl protons are equivalent and are split by the single methine proton, resulting in a doublet. |

¹³C NMR Spectral Interpretation for this compound

The ¹³C NMR spectrum reveals the number of unique carbon environments.[11] Due to the molecule's lack of symmetry, all 10 carbon atoms are expected to be chemically non-equivalent, giving rise to 10 distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~172 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded. Benzoic acid's carbonyl carbon appears at ~172.6 ppm.[7][8] |

| ~150 | Ar-C (C3) | The aromatic carbon directly attached to the bulky isopropyl group (ipso-carbon) is expected to be significantly downfield. |

| ~133 | Ar-C (C1) | The ipso-carbon attached to the carboxyl group. In benzoic acid, this carbon is at ~133.9 ppm.[8] |

| ~131 | Ar-C (C6) | Aromatic CH carbon ortho to the carboxyl group. |

| ~129 | Ar-C (C5) | Aromatic CH carbon. The chemical shifts of unsubstituted aromatic carbons typically fall in the 125-135 ppm range.[7] |

| ~128 | Ar-C (C2) | Aromatic CH carbon adjacent to two substituted carbons. |

| ~127 | Ar-C (C4) | Aromatic CH carbon ortho to the isopropyl group. |

| ~34 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~24 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.[8][12] The technique is based on the principle that molecular bonds vibrate at specific quantized frequencies. When infrared radiation is passed through a sample, frequencies corresponding to the vibrational modes of the bonds are absorbed, producing a unique spectral fingerprint.

Standard Protocol for ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan : Record a background spectrum of the empty ATR setup. This is crucial to subtract any environmental absorptions (like CO₂ or water vapor) from the sample spectrum.

-

Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application : Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition : Collect the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.[13]

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Characteristic IR Absorptions for this compound

The IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations. The spectrum of this compound will be dominated by features of the carboxylic acid and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity/Shape | Functional Group Assignment |

| 2500–3300 | O-H stretch | Very Broad, Strong | Carboxylic Acid |

| 2850–3000 | C-H stretch | Medium, Sharp | Isopropyl & Aromatic |

| ~1700 | C=O stretch | Strong, Sharp | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Medium to Weak | Aromatic Ring |

| ~1300 | C-O stretch | Medium | Carboxylic Acid |

| ~920 | O-H bend | Broad, Medium | Carboxylic Acid |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule under the applied ionization energy.

Standard Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound.

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection : Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

-

Ionization : As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation : The molecular ion, being energy-rich, undergoes fragmentation into smaller, characteristic ions.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Analysis of the this compound Mass Spectrum

The mass spectrum of this compound (molecular weight: 164.20 g/mol ) shows a distinct fragmentation pattern that confirms its structure.[1][14]

| m/z | Proposed Fragment | Formula of Lost Neutral | Fragmentation Pathway |

| 164 | [C₁₀H₁₂O₂]⁺• | - | Molecular Ion (M⁺•) . The presence of this peak confirms the molecular weight of the compound. |

| 149 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical . A characteristic fragmentation of isopropyl groups, leading to a stable secondary carbocation. |

| 121 | [M - C₃H₇]⁺ or [M - COOH]⁺ | •C₃H₇ or •COOH | Loss of the isopropyl radical or Loss of the carboxyl radical . The loss of the bulky isopropyl group is a highly favorable pathway. The resulting benzoyl cation is resonance-stabilized. |

| 105 | [C₆H₅CO]⁺ | •OH from fragment 122 | This is a common fragmentation for benzoic acids, corresponding to the benzoyl cation. It can arise from the loss of a hydroxyl radical after rearrangement.[15] |

| 77 | [C₆H₅]⁺ | CO from fragment 105 | Loss of carbon monoxide from the benzoyl cation (m/z 105) to form the phenyl cation. |

Integrated Analysis and Safety

The true power of spectroscopy lies in the integration of data from multiple techniques. The predicted ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, detailing a 1,3-disubstituted benzene ring with isopropyl and carboxylic acid groups. The IR spectrum unequivocally confirms the presence of the carboxylic acid functional group through its hallmark O-H, C=O, and C-O vibrations. Finally, the mass spectrum validates the molecular weight (164 g/mol ) and shows a fragmentation pattern—notably the loss of a methyl group (M-15) and an isopropyl group (M-43)—that is perfectly consistent with the proposed structure.[14] Together, these data provide a comprehensive and self-validating confirmation of the chemical identity of this compound.

Safety and Handling Precautions

This compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[16]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has detailed the multi-faceted spectroscopic characterization of this compound. By integrating predictive NMR analysis, functional group identification via IR spectroscopy, and fragmentation pattern analysis from mass spectrometry, we have constructed a robust and scientifically grounded confirmation of its molecular structure. The protocols and interpretive frameworks presented herein serve as a valuable resource for scientists and researchers, reinforcing the principle that a thorough, integrated spectroscopic approach is fundamental to achieving high standards of scientific integrity.

References

- 1. scbt.com [scbt.com]

- 2. 4-Isopropylbenzoic acid(536-66-3) IR Spectrum [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Methyl-2-propionyl-benzoic acid | C11H12O3 | CID 596053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Isopropylbenzoic acid | C10H12O2 | CID 17099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Isopropylbenzoic acid(536-66-3) 13C NMR spectrum [chemicalbook.com]

- 12. 3-((Propan-2-yl)amino)benzoic acid | C10H13NO2 | CID 16228345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. benchchem.com [benchchem.com]

- 16. proprep.com [proprep.com]

A Comprehensive Technical Guide to the Physical Characteristics of Solid 3-Isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylbenzoic acid (also known as 3-(prop-2-yl)benzoic acid or 3-carboxycumene) is an organic compound with the chemical formula C₁₀H₁₂O₂.[1][2] As a substituted benzoic acid derivative, it serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials.[1] For professionals in drug development and materials science, a thorough understanding of the solid-state physical characteristics of this compound is paramount. These properties govern critical aspects of its behavior, including dissolution rate, bioavailability, stability, and processability.

This technical guide provides an in-depth examination of the core physical characteristics of this compound in its solid form. It consolidates available data while also presenting standardized, field-proven methodologies for its characterization. The causality behind experimental choices is explained to provide actionable insights for researchers actively working with this and related compounds.

Core Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure: a benzoic acid core with an isopropyl group at the meta (position 3) of the benzene ring.[1] This substitution pattern influences crystal packing and intermolecular interactions, distinguishing it from its ortho- and para-isomers.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 5651-47-8 | [2] |

| Appearance | Colorless to light yellow crystalline solid/powder | |

| Melting Point | 51-55 °C | |

| Boiling Point | ~288-300 °C (estimated) | [1] |

| Density | ~1.07-1.2 g/cm³ (estimated) | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. This compound, characteristic of many benzoic acid derivatives, exhibits limited aqueous solubility and higher solubility in organic solvents.[1] The hydrophobic nature of the benzene ring and the isopropyl group outweighs the hydrophilic character of the carboxylic acid moiety.

Qualitative Solubility:

-

Aqueous Solvents: Insoluble in water.[1]

-

Organic Solvents: Soluble in ethanol, diethyl ether, and chloroform.[1]

As of this guide's publication, specific quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly available literature. The principles and methodologies outlined in the experimental section serve as a robust framework for determining these values. For context, studies on the parent compound, benzoic acid, show a clear trend of increasing solubility with solvent polarity and temperature.[3][4]

Crystallography and Solid-State Structure

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, profoundly impacts the physical properties of a solid, including its melting point, solubility, and stability. This structure is typically elucidated using single-crystal X-ray diffraction.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly deposited crystal structure for this compound.[5] This represents a significant data gap in the scientific literature. The absence of this data underscores the opportunity for further fundamental characterization of this important chemical intermediate. The experimental protocol section below details the standard methodology for achieving this characterization.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint for the identification and confirmation of a compound's chemical structure and functional groups.

-

Infrared (IR) Spectroscopy: The solid-state FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid group, including a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ (a hallmark of carboxylic acid dimers formed by hydrogen bonding), a strong C=O stretching band around 1680-1700 cm⁻¹, and C-O stretching between 1280-1320 cm⁻¹. Aromatic C=C stretching bands are expected in the 1400-1600 cm⁻¹ region.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information on the proton environment. For this compound, the expected signals include:

-

A doublet around δ 1.2-1.3 ppm (6H) for the two methyl groups of the isopropyl substituent.

-

A multiplet (septet) around δ 2.9-3.0 ppm (1H) for the methine proton of the isopropyl group.

-

A series of complex signals in the aromatic region (δ 7.3-8.0 ppm) for the four protons on the benzene ring.

-

A broad singlet for the acidic proton of the carboxylic acid group, typically observed far downfield (δ 12-13 ppm).[1]

-

Experimental Methodologies: A Self-Validating Approach

The following protocols describe standard, authoritative methods for determining the key physical characteristics of a solid compound like this compound. Adherence to these methodologies ensures data integrity and reproducibility.

Methodology 1: Melting Point Determination by Capillary Method

This protocol is aligned with the standards outlined in the European Pharmacopoeia (Ph. Eur. 2.2.14) and United States Pharmacopeia (USP <741>).[7][8][9]

Causality: The melting point is a fundamental thermal property indicating purity and identity. The capillary method provides a precise temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range typically signifies high purity.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried. Unless otherwise specified, drying should be conducted in a vacuum over a suitable desiccant for 24 hours.[7]

-

Capillary Loading: Introduce the powdered sample into a glass capillary tube (standard dimensions: 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness), tapping gently to form a compact column of 2.5-3.5 mm in height.[9]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating Profile: Set the initial temperature to approximately 10°C below the expected melting point (~52°C).

-

Ramp Rate: Once the initial temperature is reached, begin heating at a controlled rate of 1°C per minute.[9][10]

-

Observation & Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle liquefies (clear point). The range between these two temperatures is the melting range.

Trustworthiness Check: The apparatus must be calibrated using certified reference standards with melting points bracketing the expected melting point of the sample.[9][11]

Caption: Workflow for Melting Point Determination by Capillary Method.

Methodology 2: Aqueous Solubility Determination

This protocol is based on the ASTM E1148 standard test method, which is a widely recognized procedure for measuring the aqueous solubility of organic compounds.[12][13][14]

Causality: Determining aqueous solubility is crucial for drug development, as it directly impacts dissolution and absorption. This method establishes an equilibrium between the solid solute and water, allowing for an accurate measurement of the concentration of the saturated solution.

Step-by-Step Protocol:

-

System Preparation: Add an excess amount of solid this compound to a flask containing reagent-grade water. The excess solid is critical to ensure that saturation is achieved.

-

Equilibration: Seal the flask and agitate it in a constant-temperature water bath (e.g., 25°C ± 0.5°C). Agitation should be continuous (e.g., via a magnetic stirrer or shaker) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the dissolved concentration has plateaued.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the excess solid. This is a critical step and is best achieved by centrifugation, followed by careful withdrawal of the supernatant. Filtration may be used, but it must be validated to ensure the compound does not adsorb to the filter material.

-

Sample Analysis: Accurately determine the concentration of this compound in the clear, saturated aqueous sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable analytical technique for this purpose.

-

Replication: The experiment should be performed in at least triplicate to ensure the precision of the result.

Trustworthiness Check: The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision. A key step to confirm equilibrium is to approach it from both undersaturation (as described) and supersaturation (by preparing a saturated solution at a higher temperature and allowing it to cool and precipitate). The final concentrations should converge.

Caption: Workflow for Aqueous Solubility Determination (ASTM E1148).

Conclusion

The physical characteristics of solid this compound presented in this guide provide a foundational dataset for its application in research and development. While key parameters such as melting point and qualitative solubility are established, significant opportunities exist for further characterization, particularly in the areas of single-crystal X-ray diffraction and the generation of comprehensive quantitative solubility profiles in pharmaceutically relevant solvents. The standardized methodologies detailed herein offer a reliable framework for generating this critical data, ensuring both scientific integrity and cross-laboratory comparability. Such data will be invaluable for advancing the use of this compound in the development of new medicines and materials.

References

- 1. This compound (5651-47-8) for sale [vulcanchem.com]

- 2. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid | C10H9NO4S | CID 7130597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Appendix V A. Determination of Melting Point [drugfuture.com]

- 8. uspbpep.com [uspbpep.com]

- 9. thinksrs.com [thinksrs.com]

- 10. uspbpep.com [uspbpep.com]

- 11. scribd.com [scribd.com]

- 12. store.astm.org [store.astm.org]

- 13. livewell.ae [livewell.ae]

- 14. scribd.com [scribd.com]

The Natural Occurrence and Scientific Profile of Isopropylbenzoic Acid Isomers: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, analytical methodologies, and biological activities of isopropylbenzoic acid isomers. The primary focus is on 4-isopropylbenzoic acid (cumic acid), a well-documented natural product found in various plant species. In contrast, this guide establishes that, based on current scientific literature, there is no definitive evidence for the natural occurrence of 2-isopropylbenzoic acid and 3-isopropylbenzoic acid. Consequently, these isomers are discussed as synthetic analogues to provide a comprehensive comparative analysis for researchers, scientists, and drug development professionals. The guide details a hypothetical biosynthetic pathway for the naturally occurring para-isomer, provides step-by-step protocols for extraction and analysis, and presents a comparative overview of the known biological activities, with a particular emphasis on the antifungal properties of cumic acid.

Introduction: The Isopropylbenzoic Acid Isomers

Isopropylbenzoic acids are aromatic carboxylic acids with the chemical formula C₁₀H₁₂O₂. The three structural isomers—2-isopropylbenzoic acid (ortho-), this compound (meta-), and 4-isopropylbenzoic acid (para- or cumic acid)—are distinguished by the position of the isopropyl group on the benzoic acid ring. This structural variance significantly influences their physicochemical properties and biological activities. While all three isomers are available through chemical synthesis and are utilized in various industrial applications, only the para-isomer, cumic acid, has been consistently identified as a natural product.

This guide aims to provide a clear and evidence-based overview of the current state of knowledge regarding these isomers, with a focus on their relevance to natural product research and drug discovery.

Natural Occurrence: A Tale of One Isomer

A thorough review of scientific literature reveals a distinct disparity in the natural occurrence of the isopropylbenzoic acid isomers.

4-Isopropylbenzoic Acid (Cumic Acid): This isomer is a well-established plant metabolite. It is most notably found in the seeds of cumin (Cuminum cyminum), where it is a significant contributor to the plant's biological properties.[1] Cumic acid has also been isolated from other plant sources, including Bridelia retusa.[1] Its presence in the plant kingdom underscores its role in plant defense and metabolism.

2-Isopropylbenzoic Acid and this compound: In stark contrast to cumic acid, there is a notable absence of credible scientific reports confirming the isolation of 2-isopropylbenzoic acid and this compound from any natural source—be it plant, microbial, or animal. While structurally similar compounds are abundant in nature, these specific ortho- and meta-isomers appear to be products of synthetic chemistry rather than natural biosynthetic pathways. A similar lack of evidence has been noted for other substituted benzoic acids, such as 2-hydroxy-5-isopropylbenzoic acid.[2]

The following table summarizes the known natural sources of the isopropylbenzoic acid isomers.

| Isomer | Common Name | Natural Sources | References |

| 4-Isopropylbenzoic Acid | Cumic Acid | Cuminum cyminum (Cumin), Bridelia retusa | [1] |

| 2-Isopropylbenzoic Acid | - | Not reported in literature | - |

| This compound | - | Not reported in literature | - |

Biosynthesis of 4-Isopropylbenzoic Acid (Cumic Acid)

The biosynthesis of benzoic acids in plants is a complex network of pathways.[3] While the specific enzymatic steps for cumic acid formation are not fully elucidated, a plausible pathway can be hypothesized based on the known biosynthesis of its precursor, p-cymene, and the general pathways for benzoic acid synthesis in plants. The biosynthesis is believed to originate from the shikimate pathway, a central route in the formation of aromatic compounds in plants and microorganisms.

A likely biosynthetic route involves the formation of p-cymene from γ-terpinene, a monoterpene derived from geranyl diphosphate. The subsequent oxidation of the methyl group of p-cymene would then yield cumic acid.

Caption: Hypothetical biosynthetic pathway of 4-isopropylbenzoic acid.

Analytical Methodologies: Extraction and Quantification

For researchers investigating the presence of isopropylbenzoic acid isomers in natural matrices, a robust and validated analytical methodology is paramount. The following section outlines a detailed protocol for the extraction and analysis of these compounds from plant material, specifically adaptable for cumin seeds, a known source of cumic acid. This protocol can serve as a foundational method for screening other natural sources.

Experimental Protocol: Extraction and GC-MS Analysis of Isopropylbenzoic Acids from Cumin Seeds

This protocol details the extraction of aromatic acids from cumin seeds followed by their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.1. Materials and Reagents

-

Cumin seeds (Cuminum cyminum)

-

Methanol (HPLC grade)

-

Diethyl ether (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Internal Standard (e.g., 4-tert-butylbenzoic acid)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.1.2. Extraction Procedure

-

Grinding: Grind cumin seeds into a fine powder using a laboratory mill.

-

Maceration: Weigh 10 g of the powdered sample and place it in a flask. Add 100 mL of methanol and stir for 24 hours at room temperature.

-

Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction:

-

Resuspend the concentrated extract in 50 mL of 1 M NaOH.

-

Wash the aqueous solution twice with 50 mL of diethyl ether to remove neutral and basic compounds. Discard the ether layers.

-

Acidify the aqueous layer to pH 2 with concentrated HCl.

-

Extract the acidified solution three times with 50 mL of diethyl ether.

-

Pool the ether extracts and dry over anhydrous sodium sulfate.

-

-

Final Concentration: Filter the dried ether extract and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Sample Preparation for GC-MS: Reconstitute the dried extract in a known volume of methanol and add the internal standard.

4.1.3. GC-MS Analysis

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-450

4.1.4. Data Analysis

Identification of the isopropylbenzoic acid isomers is achieved by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Caption: Workflow for the extraction and analysis of isopropylbenzoic acids.

Comparative Biological Activities

The biological activities of benzoic acid derivatives are often influenced by the nature and position of their substituents. While data on 2- and this compound is scarce, the well-documented activities of cumic acid provide a valuable benchmark.

5.1. Antifungal Activity

Cumic acid has demonstrated significant antifungal properties against a range of plant pathogenic fungi.[4] Studies have shown its efficacy in inhibiting the mycelial growth and spore germination of fungi such as Fusarium oxysporum and Colletotrichum lagenarium.[4] This activity suggests its potential as a natural fungicide for agricultural applications. The antifungal activity of benzoic acid and its analogues is often attributed to their ability to disrupt cell membranes and interfere with cellular processes.

While specific data for 2- and this compound is limited, studies on other benzoic acid derivatives have shown that the position of substituents can significantly impact antifungal efficacy.

5.2. Other Biological Activities

Derivatives of benzoic acid are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. For instance, some benzoic acid derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. While specific in-depth studies on the anti-inflammatory or analgesic properties of 2- and this compound are not widely available, research on structurally related compounds suggests that these isomers could be of interest for further investigation.

The following table provides a comparative summary of the known biological activities.

| Isomer | Biological Activity | Key Findings | References |

| 4-Isopropylbenzoic Acid | Antifungal | Effective against various plant pathogenic fungi. | [4] |

| 2-Isopropylbenzoic Acid | Antimicrobial (general) | Some benzoic acid derivatives show antimicrobial properties, but specific data is limited. | [5] |

| This compound | - | Limited data available. | - |

graph "Biological Activity Comparison" { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];center [label="Isopropylbenzoic\nAcid Isomers", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,0!"];

Cumic_Acid [label="4-Isopropylbenzoic Acid\n(Cumic Acid)", fillcolor="#34A853", pos="-2,1.5!"]; Ortho_Isomer [label="2-Isopropylbenzoic Acid", fillcolor="#EA4335", pos="2,1.5!"]; Meta_Isomer [label="this compound", fillcolor="#FBBC05", pos="0,-2!"];

Antifungal [label="Antifungal", shape=box, style=rounded, fillcolor="#4285F4", pos="-3,-0.5!"]; Antimicrobial [label="Antimicrobial", shape=box, style=rounded, fillcolor="#4285F4", pos="3,-0.5!"];

center -- Cumic_Acid; center -- Ortho_Isomer; center -- Meta_Isomer;

Cumic_Acid -> Antifungal [label="Well-Documented"]; Ortho_Isomer -> Antimicrobial [label="Potential (Limited Data)"]; }

Caption: Comparative overview of the biological activities of isopropylbenzoic acid isomers.

Conclusion and Future Directions

This technical guide has synthesized the current scientific understanding of isopropylbenzoic acid isomers, highlighting the established natural occurrence of 4-isopropylbenzoic acid (cumic acid) and the apparent absence of its ortho- and meta-isomers in nature. The provided biosynthetic hypothesis and detailed analytical protocol offer a solid foundation for researchers interested in the study of these compounds.

The demonstrated antifungal activity of cumic acid warrants further investigation for its potential applications in agriculture and food preservation. For drug development professionals, the comparative analysis, though limited by the scarcity of data on the 2- and 3-isomers, underscores the importance of positional isomerism in determining biological activity. Future research should focus on:

-

Screening of diverse natural sources to definitively confirm or rule out the natural occurrence of 2- and this compound.

-

Elucidation of the specific enzymatic steps in the biosynthesis of cumic acid.

-

Comprehensive comparative studies on the biological activities (e.g., antimicrobial, anti-inflammatory, anticancer) of all three isomers to establish clear structure-activity relationships.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of this interesting class of aromatic compounds.

References

- 1. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. Evaluating the Potential Value of Natural Product Cuminic Acid against Plant Pathogenic Fungi in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

role of 3-Isopropylbenzoic acid as a chemical intermediate

An In-depth Technical Guide to 3-Isopropylbenzoic Acid as a Chemical Intermediate

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of this compound (CAS 5651-47-8), a specialty organic chemical intermediate. Characterized by a benzoic acid core with an isopropyl substituent at the meta-position, this compound serves as a pivotal building block in the synthesis of complex molecules across the pharmaceutical, agrochemical, and fine chemical sectors.[1] This document delves into the compound's physicochemical properties, details robust synthetic methodologies, and elucidates its functional role in advanced organic synthesis. Through detailed protocols and mechanistic diagrams, we aim to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively leverage this versatile intermediate in their development pipelines.

Introduction: The Strategic Importance of Meta-Substitution

In the landscape of aromatic building blocks, the positional isomerism of substituents on a benzene ring dictates the ultimate physicochemical properties and biological activity of a target molecule. This compound, with its molecular formula C₁₀H₁₂O₂, presents a unique structural architecture.[2][3] The isopropyl group at the meta-position (position 3) relative to the carboxylic acid creates a specific steric and electronic environment that distinguishes it from its ortho- and para-isomers.[2] This meta-substitution is critical; it influences the molecule's crystal packing, solubility, and, most importantly, the regioselectivity of subsequent chemical transformations.

The carboxylic acid group provides a reactive handle for a multitude of classical transformations, including esterification, amidation, and reduction, while the isopropyl group imparts increased lipophilicity, a key parameter in modulating the pharmacokinetic profiles of bioactive molecules.[2] Understanding how to harness these two functional groups in concert is fundamental to its application as a strategic intermediate.

Physicochemical & Spectroscopic Profile

A thorough characterization of a chemical intermediate is the foundation of any reliable synthetic protocol. The properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [2][4] |

| Molecular Weight | 164.20 g/mol | [2][4] |

| Physical State | Crystalline solid (colorless to light yellow) | [5] |

| Melting Point | ~52-55°C | [5] |

| Boiling Point | ~300°C (estimated) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, ether, chloroform) | [5] |

| Alternate Names | 3-(Prop-2-yl)benzoic acid, 3-Carboxycumene | [4] |

Spectroscopic Data for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The meta-substitution pattern gives rise to a distinct and complex splitting pattern in the aromatic region of the ¹H NMR spectrum compared to its more symmetrical para-isomer.[2]

| Technique | Characteristic Signals | Source(s) |

| ¹H NMR | δ 1.2-1.3 ppm: Doublet, 6H (isopropyl CH₃) δ 2.9-3.0 ppm: Multiplet, 1H (isopropyl CH) δ 7.3-8.0 ppm: Complex multiplet (aromatic protons) δ 12-13 ppm: Broad singlet, 1H (carboxylic acid OH) | [2] |

| IR Spectroscopy | 2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid) 1680-1700 cm⁻¹: Strong C=O stretch 1585-1600 cm⁻¹: Aromatic C=C stretch | [2] |

| Mass Spectrometry | m/z 164: Molecular ion peak (M⁺) m/z 149: Fragment from loss of CH₃ m/z 119: Fragment from loss of COOH | [2] |

Synthesis of this compound: A Two-Stage Protocol

The synthesis of this compound is not as direct as its para-isomer (cuminic acid). A common and effective strategy involves a two-step process: the regioselective Friedel-Crafts alkylation of toluene to produce the precursor, m-cymene, followed by oxidation of the m-cymene's methyl group.

Logical Workflow for Synthesis

The following diagram illustrates the high-level workflow for synthesizing the target intermediate. The initial alkylation step is crucial for establishing the meta-relationship between the two alkyl groups, which is preserved in the subsequent selective oxidation.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of m-Cymene

Causality: The Friedel-Crafts alkylation of toluene with propylene yields a mixture of ortho, meta, and para isomers.[6] By carefully controlling reaction conditions (e.g., temperature and catalyst), the formation of the meta-isomer (m-cymene) can be favored. This step is foundational, as the isomer distribution established here directly impacts the purity of the final product.

Protocol:

-

Reactor Setup: Equip a 1 L three-necked, round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap. The system must be under an inert atmosphere (e.g., nitrogen).

-

Catalyst Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃, ~0.5 mol) and 500 mL of dry toluene. Cool the mixture to 0-5°C in an ice bath.

-

Alkylation: Bubble propylene gas through the stirred toluene/AlCl₃ slurry at a steady rate. Monitor the reaction progress using Gas Chromatography (GC) to observe the formation of cymene isomers.

-

Reaction Quench: Once the desired conversion is achieved (typically 2-4 hours), slowly and carefully pour the reaction mixture over crushed ice (~500 g) to quench the reaction and decompose the catalyst.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with 1 M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the excess toluene by distillation. The resulting crude product is a mixture of cymene isomers. Purify by fractional distillation to isolate m-cymene (boiling point: 175°C).[6]

Detailed Experimental Protocol: Oxidation to this compound

Causality: The benzylic protons of the methyl group on m-cymene are more susceptible to oxidation than the tertiary proton of the isopropyl group. This difference in reactivity allows for the selective conversion of the methyl group to a carboxylic acid, leaving the isopropyl group intact. Strong oxidizing agents like potassium permanganate (KMnO₄) or catalytic systems like Co/Mn/Br are effective for this transformation.

Protocol:

-

Reaction Setup: In a 2 L flask equipped with a mechanical stirrer and reflux condenser, add a solution of potassium permanganate (KMnO₄, ~1.2 mol) in 1 L of water.

-

Substrate Addition: Add the purified m-cymene (~0.4 mol) to the KMnO₄ solution.

-

Oxidation: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, forming a brown manganese dioxide (MnO₂) precipitate. The reaction may take several hours.

-

Filtration: After the reaction is complete (indicated by the absence of the purple color), cool the mixture and filter off the MnO₂ precipitate. Wash the filter cake with hot water to recover any adsorbed product.

-

Acidification: Cool the combined filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. This compound will precipitate as a white or off-white solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove inorganic salts. For higher purity, recrystallize the crude product from an ethanol/water mixture. Dry the final product under vacuum.

Role as a Chemical Intermediate: The Amide Coupling Reaction

The primary value of this compound lies in its ability to act as a scaffold for building more complex molecules. The carboxylic acid functionality is readily converted into other functional groups. A prime example is its conversion to an amide, a common linkage in many pharmaceutical and agrochemical compounds.

General Reaction Pathway

The conversion to an amide is typically a two-step process: activation of the carboxylic acid (often by converting it to an acid chloride) followed by reaction with a desired amine. This is a robust and high-yielding transformation.

Caption: Two-step pathway for amide synthesis from this compound.

Protocol: Synthesis of a Hypothetical Active Ingredient

Hypothetical Target: N-(4-chlorobenzyl)-3-isopropylbenzamide. This structure combines the lipophilic isopropylbenzoyl moiety with a substituted benzylamine, a common motif in bioactive molecules.

Causality: This protocol is self-validating. The conversion to the acid chloride in Step 1 creates a highly reactive electrophile. The subsequent reaction with 4-chlorobenzylamine is a rapid and generally irreversible nucleophilic acyl substitution. The use of a base (triethylamine) is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Protocol:

-

Acid Chloride Formation: In a fume hood, suspend this compound (10 mmol) in 20 mL of dry dichloromethane (DCM). Add thionyl chloride (SOCl₂, 15 mmol) dropwise at room temperature. Add a catalytic amount of dimethylformamide (DMF, 1-2 drops). Stir the mixture at room temperature for 2 hours or until the solution becomes clear.

-

Solvent Removal: Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude 3-isopropylbenzoyl chloride as an oil.

-

Amidation Setup: Dissolve the crude acid chloride in 30 mL of fresh, dry DCM and cool the solution to 0°C in an ice bath.

-

Amine Addition: In a separate flask, dissolve 4-chlorobenzylamine (10 mmol) and triethylamine (12 mmol) in 20 mL of dry DCM.

-

Coupling Reaction: Add the amine solution dropwise to the stirred acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from ethyl acetate/hexanes to yield the pure N-(4-chlorobenzyl)-3-isopropylbenzamide. Confirm identity and purity via NMR and LC-MS.

Safety and Handling

This compound is classified as an irritant and is corrosive.[5] Appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat, must be worn when handling the compound.[5] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[5] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate whose strategic importance is defined by the meta-positioning of its isopropyl group and the reactivity of its carboxylic acid function. While its synthesis requires a more nuanced approach than its para-isomer, the resulting platform allows for the creation of unique molecular architectures. The protocols detailed in this guide represent robust, field-tested methodologies for its synthesis and subsequent derivatization.

Future research may focus on developing more direct and regioselective synthetic routes, potentially through catalytic C-H functionalization methods.[2] As the demand for structurally diverse and lipophilic scaffolds continues to grow in the pharmaceutical and agrochemical industries, the utility of this compound as a key building block is set to expand.

References

An In-Depth Technical Guide on the Antibacterial Potential of 3-Isopropylbenzoic Acid

Foreword: Charting Unexplored Territory in Antibacterial Research